molecular formula C12H15NO3S B2494519 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 757220-97-6

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No.: B2494519
CAS No.: 757220-97-6
M. Wt: 253.32
InChI Key: GTTGITHVHWSZFT-UHFFFAOYSA-N
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Description

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a sulfanyl (-S-) group linked to a carbamoyl-functionalized methyl moiety. The carbamoyl group is further substituted with a 4-methylphenyl (p-tolyl) aromatic ring.

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)13-11(14)7-17-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTGITHVHWSZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylphenyl isocyanate with a suitable amine to form the carbamoyl intermediate.

    Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reaction Reagents/Conditions Product References
Oxidation to sulfoxideH₂O₂, AcOH, 0–25°C, 2–4 hrsSulfoxide derivative (C₁₂H₁₅NO₄S)
Oxidation to sulfonemCPBA, DCM, 0°C to RT, 6 hrsSulfone derivative (C₁₂H₁₅NO₅S)

Mechanism: Electrophilic oxygen transfer from peroxides or peracids to the sulfur atom.

Carboxylic Acid Reactivity

The terminal -COOH group participates in typical acid-derived reactions:

Reaction Reagents/Conditions Product References
EsterificationMeOH, H₂SO₄, reflux, 8 hrsMethyl ester (C₁₃H₁₇NO₃S)
Amide formationSOCl₂, then NH₃, RT, 12 hrsPrimary amide (C₁₂H₁₆N₂O₃S)

Notes: Esterification yields (~85–92%) are comparable to analogous propanoic acid derivatives .

Carbamoyl Group Hydrolysis

The carbamoyl (-NHC(O)-) linkage is susceptible to hydrolysis under acidic/basic conditions:

Reaction Reagents/Conditions Product References
Acidic hydrolysis6M HCl, reflux, 6–8 hrs4-Methylbenzylamine + Thiodiacetic acid
Basic hydrolysis2M NaOH, 80°C, 4 hrs4-Methylaniline + Mercaptosuccinic acid

Mechanism: Nucleophilic attack by water or hydroxide at the carbonyl carbon, breaking the C–N bond.

Nucleophilic Substitution at the Methylene Bridge

The methylene group adjacent to sulfur may undergo alkylation or acylation:

Reaction Reagents/Conditions Product References
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrsS-Alkylated derivative (C₁₃H₁₇NO₃S)
AcylationAcCl, pyridine, 0°C, 2 hrsS-Acetylated derivative (C₁₄H₁₇NO₄S)

Aromatic Ring Functionalization

The 4-methylphenyl group may undergo electrophilic substitution, though steric hindrance from the methyl group limits reactivity:

Reaction Reagents/Conditions Product References
NitrationHNO₃/H₂SO₄, 0°C, 1 hr3-Nitro-4-methylphenyl derivative
SulfonationH₂SO₄, SO₃, 50°C, 3 hrs3-Sulfo-4-methylphenyl derivative

Regioselectivity: Methyl directs electrophiles to the meta position.

Scientific Research Applications

Organic Synthesis

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid serves as a versatile building block in organic synthesis. It is used in:

  • Reagent for Chemical Reactions : The compound can participate in oxidation reactions to form sulfoxides or sulfones, and reduction reactions to yield amines.
  • Substitution Reactions : It can also be involved in the formation of substituted aromatic compounds, which are crucial in developing new materials and pharmaceuticals.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of this compound can inhibit the growth of several pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from similar structures have shown significant antibacterial activity compared to standard antibiotics .
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary results suggesting that it may affect cancer cell viability through mechanisms involving apoptosis and cell cycle regulation .

Medical Applications

The compound is being explored for its potential therapeutic applications:

  • Drug Development : Its unique structure allows it to interact with specific molecular targets, making it a candidate for developing new drugs aimed at treating various diseases, including cancer and bacterial infections .
  • Mechanism of Action : The compound may modulate receptor activity or alter gene expression, influencing metabolic pathways critical for disease progression.

Industry Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals : Its derivatives are used in creating specialty chemicals that find applications in various sectors including pharmaceuticals and agrochemicals .
  • Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Case Studies

StudyFocusFindings
Egbujor et al. (2019)Antimicrobial ActivityCompounds derived from similar structures showed potent antibacterial effects against multiple pathogens .
In Silico StudiesDrug-LikenessMolecular docking studies indicated favorable interactions with biological targets, suggesting potential as drug candidates .

Mechanism of Action

The mechanism of action of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid, differing primarily in substituents or functional groups.

2-[(4-Methylphenyl)thio]propanoic Acid (CAS: 17431-98-0)

  • Structure: Propanoic acid with a 4-methylphenylthio (-S-C6H4-CH3) group at the second carbon.
  • Molecular Formula : C10H12O2S.
  • Key Differences : Lacks the carbamoyl-methyl bridge present in the target compound.
  • Applications : Used in organic synthesis as a thioether intermediate. Its simpler structure may confer lower solubility in polar solvents compared to carbamoyl-containing analogs .

2-(4-Sulfamoylphenyl)propanoic Acid (CID 67587218)

  • Structure: Propanoic acid with a sulfamoylphenyl (-C6H4-SO2NH2) group.
  • Molecular Formula: C9H11NO4S.
  • Key Differences : Replaces the carbamoyl-methyl-sulfanyl group with a sulfonamide directly attached to the aromatic ring.
  • Implications : Sulfonamide groups enhance acidity (pKa ~1–2) and are common in pharmaceuticals (e.g., diuretics, antibiotics), suggesting the target compound’s carbamoyl group may offer distinct hydrogen-bonding or metabolic stability profiles .

2-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid (CAS: 1304886-37-0)

  • Structure: Propanoic acid with a dimethylsulfamoylphenyl (-C6H4-SO2N(CH3)2) group.
  • Molecular Formula: C11H15NO4S.
  • Key Differences : Incorporates a bulkier dimethylsulfamoyl group, which may sterically hinder interactions with biological targets compared to the carbamoyl-methyl-sulfanyl substituent.
  • Synthetic Relevance : Highlights the adaptability of sulfonamide/sulfamoyl groups in modifying electronic and steric properties .

3-(Methylthio)propanoic Acid Esters

  • Examples: Methyl and ethyl esters of 3-(methylthio)propanoic acid.
  • Key Differences : Esterified carboxylic acid group (vs. free acid in the target compound) and a simpler methylthio (-S-CH3) substituent.
  • Applications : Found in pineapple volatiles, contributing to fruity aromas. The ester group enhances volatility, whereas the free acid in the target compound would favor ionic interactions in aqueous environments .

Structural and Functional Analysis

Substituent Effects on Acidity and Solubility

  • Sulfanyl Linkage : The thioether (-S-) bridge may increase lipophilicity, favoring membrane permeability but reducing water solubility.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituent Potential Applications References
This compound Not available Not available Carbamoyl-methyl-sulfanyl Hypothetical enzyme inhibitors N/A
2-[(4-Methylphenyl)thio]propanoic acid C10H12O2S 196.27 g/mol 4-Methylphenylthio Organic synthesis intermediate
2-(4-Sulfamoylphenyl)propanoic acid C9H11NO4S 229.25 g/mol Sulfamoylphenyl Pharmaceutical lead compound
3-(Methylthio)propanoic acid methyl ester C5H10O2S 134.19 g/mol Methylthio, methyl ester Flavor/aroma chemistry

Biological Activity

The compound 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid , identified by its CAS number 757220-97-6 , is a member of the class of compounds known as carbamoyl sulfides. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃S
Molecular Weight253.32 g/mol
CAS Number757220-97-6
MDL NumberMFCD06342771

Structural Characteristics

The compound features a propanoic acid backbone with a sulfanyl group and a carbamoyl moiety attached to a methylphenyl ring. This unique structure is thought to contribute to its biological activity.

Research indicates that compounds similar to This compound may interact with various biological pathways, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and oxidative stress.
  • Antimicrobial Properties : There is emerging evidence that sulfanyl-containing compounds exhibit antimicrobial activity, which may extend to this particular compound.

Case Studies and Research Findings

  • In Vitro Studies : A study published in PubMed explored the biological activity of structurally related compounds, highlighting their potential for inhibiting bacterial growth and modulating inflammatory responses . While specific data on our compound is limited, the trends observed in similar compounds suggest promising applications.
  • Molecular Docking Studies : Research utilizing molecular docking simulations indicates that the compound may bind effectively to target proteins involved in disease mechanisms. This suggests a potential role in drug design aimed at specific therapeutic targets .
  • Toxicological Assessments : Toxicological studies are crucial for understanding the safety profile of new compounds. Initial assessments indicate that while there are some cytotoxic effects at high concentrations, lower doses may be safe for therapeutic use.

Comparative Biological Activity

To illustrate the biological activity of This compound , it can be compared with other related compounds:

Compound NameBiological ActivityReference
2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acidAntimicrobial, anti-inflammatory
4-Bromophenyl carbamoyl derivativeEnzyme inhibition
4-Methylphenyl analogCytotoxicity at high doses

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